环孢素D
描述
环孢菌素D 是一种环状十一肽,属于环孢菌素家族,以其免疫抑制特性而闻名。它源自真菌 Tolypocladium inflatum,在结构上与其他环孢菌素(如环孢菌素A)类似。
科学研究应用
环孢菌素D 具有广泛的科学研究应用,包括:
化学: 用作研究肽合成和结构-活性关系的模型化合物。
生物学: 研究其对细胞过程和信号通路的影响。
医学: 探索其在预防器官移植排斥和治疗自身免疫性疾病方面的潜力。
工业: 用于开发新型药物递送系统和制剂.
作用机制
环孢菌素D 通过抑制钙调磷酸酶(一种参与 T 细胞活化的蛋白磷酸酶)的活性来发挥作用。这种抑制阻止了白介素-2 和其他细胞因子的转录,从而抑制免疫反应。 环孢菌素D 的分子靶标包括亲环蛋白,这是一种胞质蛋白,与环孢菌素D 形成复合物以抑制钙调磷酸酶 .
类似化合物:
环孢菌素A: 环孢菌素家族中最著名的成员,广泛应用于临床实践。
环孢菌素B: 环孢菌素家族的另一个成员,具有类似的免疫抑制特性。
环孢菌素C:
环孢菌素D 的独特性: 环孢菌素D 因其特定的氨基酸组成和结构特征而独一无二,这些特征有助于其独特的生物活性。 它对钙调磷酸酶的选择性抑制和与亲环蛋白的相互作用使其成为研究和治疗应用中宝贵的化合物 .
生化分析
Biochemical Properties
Cyclosporin D interacts with various enzymes, proteins, and other biomolecules. It is well known for being the target of the immunosuppressive drug cyclosporin, used to combat organ transplant rejection . The cyclophilin family of peptidyl-prolyl isomerases, which catalyze the conversion between cis and trans isomers of proline, is a notable target of Cyclosporin D .
Cellular Effects
Cyclosporin D has significant effects on various types of cells and cellular processes. It reduces the production of a range of cytokines, inhibiting the activation and/or maturation of various cell types, including those involved in cell-mediated immunity . This explains its role in the prevention of graft rejection.
Molecular Mechanism
Cyclosporin D exerts its effects at the molecular level through several mechanisms. It produces calcium-dependent, specific, reversible inhibition of transcription of interleukin-2 and several other cytokines, most notably in T helper lymphocytes . This inhibition is key to its immunosuppressive properties.
Temporal Effects in Laboratory Settings
The effects of Cyclosporin D change over time in laboratory settings. For example, changes in the dose given and the creatinine concentration were highly significant . Rejection rates were similar, but a comparison of clinical benefit showed the best results when samples for cyclosporin measurement were taken at 2 h post-dose .
Dosage Effects in Animal Models
The effects of Cyclosporin D vary with different dosages in animal models. Low doses appear to have immunomodulatory properties, with different effects from high doses on CD8+ T lymphocyte activation, auto-immune diseases, graft-vs.-host disease, and cancer .
Metabolic Pathways
Cyclosporin D is involved in several metabolic pathways. It is metabolized in the intestine and the liver by CYP450 enzymes, predominantly CYP3A4 with contributions from CYP3A5 .
Transport and Distribution
Cyclosporin D is transported and distributed within cells and tissues. A considerable proportion of cyclosporin synthetase and D-alanine racemase was detected at the vacuolar membrane . The product cyclosporin was localized in the fungal vacuole .
Subcellular Localization
The subcellular localization of Cyclosporin D and its effects on its activity or function are significant. The electron microscopic image of native cyclosporin synthetase molecules showed large globular complexes of 25 nm in diameter, built up by smaller interconnected units . A considerable proportion of cyclosporin synthetase and D-alanine racemase was detected at the vacuolar membrane .
准备方法
合成路线和反应条件: 环孢菌素D 可以通过一系列异腈偶联反应,使用 N-甲基化肽化学合成。 合成涉及制备对映体纯氨基酸 (4R)-4-((E)-2-丁烯基-4,N-二甲基-L-苏氨酸),它是环孢菌素结构的关键组成部分 .
工业生产方法: 环孢菌素D 的工业生产通常涉及使用 Tolypocladium inflatum 真菌的发酵过程。 然后对发酵液进行提取和纯化过程以分离所需化合物 .
化学反应分析
反应类型: 环孢菌素D 会发生各种化学反应,包括:
氧化: 环孢菌素D 可以被氧化形成不同的代谢产物。
还原: 还原反应可以改变环孢菌素D 的结构,影响其生物活性。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和烷基化剂等各种试剂用于取代反应.
主要形成的产物: 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化会导致羟基化代谢产物的形成,而还原会产生脱氢衍生物 .
相似化合物的比较
Cyclosporin A: The most well-known member of the cyclosporin family, widely used in clinical practice.
Cyclosporin B: Another member of the cyclosporin family with similar immunosuppressive properties.
Cyclosporin C:
Uniqueness of Cyclosporin D: Cyclosporin D is unique due to its specific amino acid composition and structural features, which contribute to its distinct biological activity. Its selective inhibition of calcineurin and interaction with cyclophilin make it a valuable compound for research and therapeutic applications .
属性
IUPAC Name |
33-(1-hydroxy-2-methylhex-4-enyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H113N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-53,76H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVBEWJRWHNZMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H113N11O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1216.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63775-96-2 | |
Record name | cyclosporin d | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: CsD binds to Pgp, inhibiting its drug efflux function and restoring the intracellular accumulation of chemotherapeutic agents. [, , , ] This interaction prevents Pgp from pumping drugs out of the cell, allowing the chemotherapeutics to reach cytotoxic concentrations and exert their intended effects. [, , ]
A: Studies show that CsD does not directly reduce the expression levels of Pgp mRNA or protein. [, ] Its primary mechanism of action involves functional inhibition of the transporter, rather than downregulating its production. [, ]
A: Both CsA and CsD are cyclic oligopeptides composed of 11 amino acids. The key structural difference lies in the amino acid at position 2: CsA contains L-α-aminobutyric acid, while CsD has L-valine in this position. []
A: While the provided research does not delve into detailed spectroscopic data for CsD, structural characterization was initially achieved through chemical investigation, spectroscopic evidence, and X-ray analysis. []
A: Research indicates that subtle changes in the cyclosporin structure can significantly influence their ability to inhibit Pgp. For instance, the 3’-keto derivative of CsD, valspodar (PSC 833), exhibits even greater potency in reversing multidrug resistance compared to CsD. [, , ] This suggests that specific structural motifs are crucial for optimal interaction with Pgp. [, ]
A: Yes, CsD has shown promising results in both in vitro and in vivo studies. It effectively reverses daunorubicin resistance in human leukemic cell lines by increasing intracellular drug accumulation and decreasing efflux. [] Additionally, CsD potentiates the antitumor activity of adriamycin, vincristine, and etoposide in mice bearing leukemia and solid tumors. []
A: Research highlights the emergence of a CsD-resistant human sarcoma cell line (DxP) during co-selection with doxorubicin and CsD. [] These cells exhibited a mutated Pgp with decreased affinity for CsD and altered drug resistance profiles. [] This underscores the potential for acquired resistance and emphasizes the need for strategies to mitigate this challenge. []
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) detection and mass spectrometry (MS), is widely used for CsD quantification in biological samples. [, , , , , , , , , , , ] Internal standards, like CsA, are frequently employed to ensure accuracy and precision. [, , , , , , , , , , , , ]
A: Yes, several compounds besides CsD can inhibit Pgp, including valspodar (PSC 833), verapamil, and quinidine. [, , , , , ] These agents exhibit varying potencies and may have distinct advantages and disadvantages in specific clinical settings. [, , , , ] The choice of the most appropriate Pgp inhibitor depends on factors such as the specific cancer type, drug resistance profile, and patient-specific factors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。